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molecular formula C11H12ClNO6 B8364885 Methyl 4-(2-chloroethoxy)-5-methoxy-2-nitrobenzoate CAS No. 214470-58-3

Methyl 4-(2-chloroethoxy)-5-methoxy-2-nitrobenzoate

Cat. No. B8364885
M. Wt: 289.67 g/mol
InChI Key: AXZCWNLUZBSALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06002008

Procedure details

A mixture of 68.2 g (235.4 mmol) of 4-(2-chloro-ethoxy)-5-methoxy-2-nitro-benzoic acid methyl ester and 52.6 g (941.8 mmol) of iron was mechanically stirred at reflux in a mixture containing 62.9 g ammonium chloride, 393 ml water, and 1021 ml methanol for 15 hr. The mixture was concentrated and mixed with ethyl acetate. The organic solution was washed with water and saturated sodium bicarbonate. The solution was dried over magnesium sulfate and filtered through a short column of silica gel. The solution was concentrated to 200 ml and diluted with 250 of hot hexane. After standing 47.7 g of the tide compound was obtained as a solid: mass spectrum (electrospray, m/e) M+H 259.8.
Quantity
68.2 g
Type
reactant
Reaction Step One
Name
Quantity
52.6 g
Type
catalyst
Reaction Step One
Quantity
62.9 g
Type
reactant
Reaction Step Two
Name
Quantity
393 mL
Type
reactant
Reaction Step Two
Quantity
1021 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH2:13][CH2:14][Cl:15])=[CH:6][C:5]=1[N+:16]([O-])=O.[Cl-].[NH4+].O>[Fe].CO>[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH2:13][CH2:14][Cl:15])=[CH:6][C:5]=1[NH2:16] |f:1.2|

Inputs

Step One
Name
Quantity
68.2 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)OC)OCCCl)[N+](=O)[O-])=O
Name
Quantity
52.6 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
62.9 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
393 mL
Type
reactant
Smiles
O
Name
Quantity
1021 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a mixture
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
mixed with ethyl acetate
WASH
Type
WASH
Details
The organic solution was washed with water and saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a short column of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to 200 ml
ADDITION
Type
ADDITION
Details
diluted with 250 of hot hexane
CUSTOM
Type
CUSTOM
Details
was obtained as a solid

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=C(C(=C1)OC)OCCCl)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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